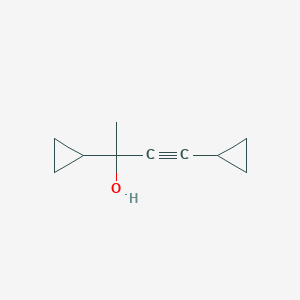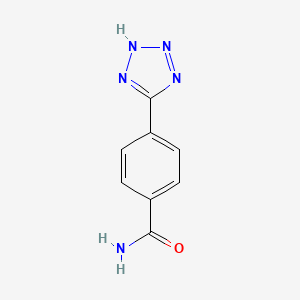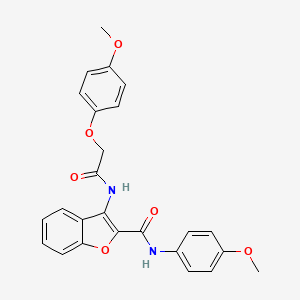![molecular formula C22H17BrN4O3S B2675946 2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358619-19-8](/img/structure/B2675946.png)
2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H17BrN4O3S and its molecular weight is 497.37. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Dimroth Rearrangement and Synthesis Techniques
Compounds within the triazolothienopyrimidine family have been synthesized through various methods, including cyclisation and Dimroth rearrangement. These processes involve reactions under both acidic and basic conditions to achieve isomerisation and produce different isomeric forms, which are crucial for studying the structural and functional diversity of these compounds (Hamed et al., 2008).
Microwave-assisted Synthesis
Microwave irradiation has been utilized to synthesize fused heterocycles incorporating the triazolopyrimidine framework, demonstrating an efficient method to obtain various derivatives rapidly and with high yield. This technique underscores the importance of advanced synthesis methods in the exploration of new compounds with potential biological activities (Shaaban, 2008).
Biological Activities
Antimicrobial Activities
Fused pyrimidines, including triazolothienopyrimidines, have been synthesized and screened for antimicrobial activity. These compounds have shown efficacy against various microbial strains, indicating their potential as lead compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Solid-state Fluorescence Properties
Novel fluorescent compounds related to the thieno[3,2-d]pyrimidine family have been synthesized and studied for their solid-state fluorescence properties. These studies are essential for developing new materials for optical and electronic applications, demonstrating the diverse utility of triazolopyrimidine derivatives in materials science (Yokota et al., 2012).
properties
IUPAC Name |
11-[(3-bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3S/c1-30-18-8-3-2-6-15(18)13-25-20(28)19-17(9-10-31-19)27-21(25)24-26(22(27)29)12-14-5-4-7-16(23)11-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUFKVFHFERSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2675865.png)
![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)
![2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2675873.png)

![5-oxo-1-phenyl-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrrolidine-3-carboxamide](/img/structure/B2675877.png)


![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)